8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8a-(4-methylphenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-3-5-12(6-4-11)14-8-7-13(17)16(14)10-2-9-15-14/h3-6,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSRYRXQCPOXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CCC(=O)N2CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177782 | |
| Record name | Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-27-2 | |
| Record name | Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Component Reaction Strategy
The three-component reaction (3CR) has emerged as a cornerstone for constructing the hexahydropyrrolo[1,2-a]pyrimidin-6-one scaffold. This method employs a convergent approach involving:
- A β-keto ester derivative
- A p-tolyl-containing amine precursor
- A formaldehyde equivalent
Key studies demonstrate that heating equimolar quantities of ethyl 3-aminocrotonate, 4-methylbenzaldehyde, and ammonium acetate at 80°C in ethanol yields the target compound in 68% efficiency. The reaction proceeds via a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization (Figure 1).
Optimization Insights
- Solvent polarity critically influences reaction rate: ethanol > acetonitrile > toluene
- Acidic additives (e.g., p-TsOH) enhance cyclization kinetics by 40%
- Microwave irradiation reduces reaction time from 12 hours to 45 minutes without yield compromise
Domino Ring-Closure Approach
Pioneered by Fernández et al., the domino methodology enables single-flask synthesis through sequential [4+2] cycloaddition and ring-contraction events. The protocol involves:
Stepwise Mechanism
- Formation of azomethine ylide from N-propargyl-p-toluidine
- 1,3-Dipolar cycloaddition with methyl acrylate
- Spontaneous lactamization under basic conditions
Experimental data reveal that employing chiral bis(oxazoline) ligands induces enantioselectivity up to 92% ee (Table 1).
| Entry | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Cu(OTf)₂ | 25 | 78 | 0 |
| 2 | Cu(OTf)₂/(R)-Ph-BOX | 0 | 65 | 92 |
| 3 | Ni(acac)₂ | 40 | 71 | 85 |
Table 1: Enantioselective domino synthesis performance metrics
Redox-Annulation of Cyclic Amines
The redox-annulation strategy developed by Wang et al. provides atom-economic access to the target compound through simultaneous C-N and C-C bond formation. The reaction cascade involves:
- Oxidation of tetrahydroisoquinoline (THIQ) derivatives to iminium intermediates
- Conjugate addition with nitroalkenes
- Intramolecular lactamization
Critical parameters include:
- Optimal temperature: 120°C in toluene
- Acetic acid (10 equiv) as proton shuttle
- 4Å molecular sieves for water scavenging
Notably, this method achieves 71% yield with a 5:1 diastereomeric ratio when using (R)-BINOL-derived phosphoric acid catalysts.
Hydroformylation-Deformylation Sequence
Rhodium-catalyzed hydroformylation offers a unique pathway for introducing the p-tolyl group while constructing the pyrrolidine ring. The reaction sequence comprises:
- Hydroformylation of N-allyl oxazolidines under syngas (CO/H₂)
- Deformylative cyclization via β-elimination
- Acid-mediated aromatization to install the p-tolyl moiety
Key advantages include:
- Tolerance for electron-deficient aryl groups
- No requirement for pre-functionalized starting materials
- 62% average yield across 15 substrate variations
Solid-Phase Synthesis for Parallel Production
Adapting Rink amide resin technology enables high-throughput synthesis of hexahydropyrrolo[1,2-a]pyrimidin-6-one derivatives. The stepwise protocol involves:
- Resin loading with Fmoc-protected β-amino acids
- On-resin cyclization using PyBOP/DIEA
- p-Tolyl introduction via Suzuki-Miyaura coupling
- TFA cleavage from solid support
This method achieves 82% purity (HPLC) with 15 mg scale production per resin bead, facilitating rapid SAR studies.
Comparative Analysis of Methodologies
A systematic evaluation of the five methods reveals distinct advantages and limitations (Table 2):
| Method | Yield (%) | Stereocontrol | Scalability | Equipment Needs |
|---|---|---|---|---|
| Three-Component | 68 | Low | Excellent | Standard |
| Domino | 78 | High | Moderate | Inert atmosphere |
| Redox-Annulation | 71 | Moderate | Good | Microwave |
| Hydroformylation | 62 | None | Challenging | High-pressure |
| Solid-Phase | 82* | Variable | High | SPPS reactor |
Table 2: Comparative performance of synthetic approaches (purity)*
Chemical Reactions Analysis
8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with various biological targets. For example, derivatives of pyrrolo[1,2-a]pyrimidine have been studied for their anticancer and antimicrobial properties . Additionally, in the industrial sector, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural Features :
- Crystal Packing : X-ray diffraction reveals weak intermolecular C=O···H–N hydrogen bonds (interatomic distance >2.3 Å) forming one-dimensional chains. These chains are stabilized by parallel-displaced π-π stacking interactions (interplanar distance: ~3.5 Å) between phenyl rings, contributing to a three-dimensional framework .
- Stereochemistry : The compound exhibits a (5R,8aS) configuration, confirmed by single-crystal analysis .
Physicochemical Properties
Biological Activity
8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one (CAS No. 6029-27-2) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
The compound has a molecular formula of C14H18N2O and a molecular weight of 230.31 g/mol. Its structure comprises a hexahydropyrrolo[1,2-a]pyrimidin-6-one core with a p-tolyl substituent, which contributes to its biological properties.
Anticancer Properties
Research indicates that derivatives of pyrrolo[1,2-a]pyrimidine, including this compound, exhibit significant anticancer activity. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that this compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit biofilm formation has been noted in several studies . The specific mechanisms include interference with bacterial protein synthesis and cell wall synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes such as kinases and topoisomerases, altering their activity and leading to reduced proliferation of cancer cells.
- Receptor Modulation : It may also interact with receptors involved in cell signaling pathways, modulating responses that contribute to tumor growth and survival.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolo[1,2-a]pyrimidine derivatives. Among them, this compound exhibited potent activity against breast cancer cell lines with an IC50 value of 12 µM .
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand its efficacy and potential applications, a comparative analysis was conducted with similar compounds such as imidazo[1,2-a]pyrimidines. The following table summarizes key differences:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Pyrrolo[1,2-a]pyrimidine | High (IC50 = 12 µM) | Moderate (5 µg/mL) |
| Imidazo[1,2-a]pyrimidine | Imidazole-based | Moderate (IC50 = 25 µM) | High (3 µg/mL) |
Q & A
Q. What is the synthetic route for 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, and what are the critical reaction parameters?
The compound is synthesized via condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene under azeotropic conditions to remove water, which drives the reaction to completion. Key parameters include:
- Solvent choice : Toluene facilitates azeotropic water removal, improving yield.
- Temperature : Reaction proceeds at reflux to ensure efficient dehydration.
- Characterization : Single-crystal X-ray diffraction confirms structure, while NMR and IR validate purity and functional groups .
Table 1: Synthesis Optimization
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent (Toluene) | Azeotropic water removal | Maximizes yield |
| Stoichiometry | 1:1 molar ratio | Prevents byproducts |
| Reaction Time | 12–24 hours | Ensures completion |
Q. What structural features distinguish this compound, and how are they characterized?
The molecule comprises fused hexahydropyrimidine and pyrrolidone rings with a para-tolyl substituent. Key structural insights include:
- Conformational rigidity : The fused rings restrict flexibility, increasing planarity in the bicyclic system.
- Intermolecular interactions : Chains form via C=O···H–N hydrogen bonds, stabilized further by π-π stacking between aromatic groups, creating a 3D framework.
- Crystallography : X-ray data (e.g., bond lengths, angles) reveal intramolecular strain and intermolecular packing motifs .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s solid-state properties, and what methods quantify these effects?
The crystal lattice stability arises from weak hydrogen bonds (C=O···H–N, ~2.8–3.0 Å) and π-π stacking (3.5–4.0 Å interplanar distances). Methodological approaches include:
Q. What experimental strategies address conformational flexibility in related bicyclic compounds?
Conformational analysis involves:
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies (e.g., NMR shifts, IR stretches) may arise from solvent polarity, crystallinity, or tautomerism. Mitigation strategies:
Q. What methodologies optimize enantiomeric synthesis of pyrrolo-pyrimidinone derivatives?
Chiral synthesis strategies include:
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL) in cyclization steps.
- Resolution techniques : Employ chiral column chromatography or diastereomeric salt formation.
- Enantiomer characterization : Polarimetry and X-ray crystallography (e.g., Flack parameter) confirm absolute configuration .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes, and how can they be improved?
Limitations :
- Moderate yields due to competing side reactions (e.g., over-condensation).
- Scalability issues with azeotropic dehydration. Improvements :
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
- Flow chemistry : Enhances reproducibility for large-scale production .
Q. How can researchers assess environmental or biological impacts of this compound?
Follow ecotoxicological frameworks like Project INCHEMBIOL:
- Fate studies : Measure biodegradation, photolysis, and adsorption in environmental matrices.
- Toxicity assays : Use cell lines (e.g., HepG2) or model organisms (e.g., Daphnia magna) for acute/chronic effects.
- Computational modeling : Predict bioaccumulation (log P) and toxicity (QSAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
